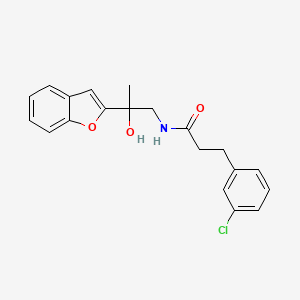

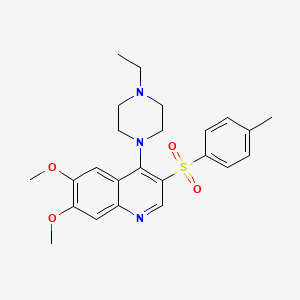

![molecular formula C26H23ClN4O B2587032 [4-(6-Chloro-4-phenyl-quinazolin-2-yl)-piperazin-1-yl]-o-tolyl-methanone CAS No. 313398-54-8](/img/structure/B2587032.png)

[4-(6-Chloro-4-phenyl-quinazolin-2-yl)-piperazin-1-yl]-o-tolyl-methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

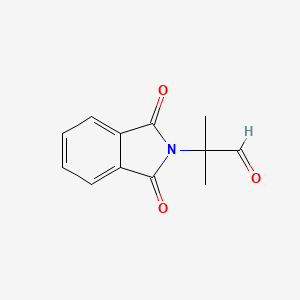

“[4-(6-Chloro-4-phenyl-quinazolin-2-yl)-piperazin-1-yl]-o-tolyl-methanone” is a quinazoline derivative . Quinazoline derivatives are known for their wide range of biological properties, including potential therapeutic applications in cancer treatment . They constitute a large group of chemicals with diverse biological properties, and many quinazoline derivatives are approved for antitumor clinical use .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves reactions with primary aromatic amines and heterocyclic amines . Analytical and spectral techniques such as FT-IR, 1H NMR, 13C NMR, and Mass are utilized for the structural elucidation of the synthesized compounds .Molecular Structure Analysis

Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2 (1H)-one (2-quinazolinone), or at C-4 and named quinazoline-4 (3H)-one (4-quinazolinone) .Chemical Reactions Analysis

Quinazoline derivatives have been synthesized through various reactions, including Aza-Diels-Alder reaction, Aza-Wittig reaction, and reactions with azides and active methylene compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can be elucidated using analytical and spectral techniques such as FT-IR, 1H NMR, 13C NMR, and Mass .科学的研究の応用

Antitumor Applications

Quinazoline derivatives containing piperazine moieties have been synthesized and evaluated for their antitumor activities. These compounds, through substitution reactions involving 6,7-disubstituted 4-chloroquinazoline and benzyl piperazine, displayed potent antiproliferative activities against several cancer cell lines such as A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), K562 (chronic myelogenous leukemia), and PC-3 (prostate cancer). One specific derivative demonstrated significant biological activity, almost equivalent to the control gefitinib, highlighting its potential as an antitumor agent (Li et al., 2020).

Antimicrobial and Antifungal Applications

A study on the synthesis, characterization, and evaluation of antifungal and antibacterial activities of quinazoline derivatives demonstrated their effectiveness against Aspergillus flavus (fungus) and Pseudomonas (bacteria). The research involved reacting 2-amino benzoic acid with urea to produce quinazolin-2,4-diol, which upon further reactions, yielded compounds with notable antifungal and antibacterial properties (Kale & Durgade, 2017).

Stability under Stressful Conditions

The stability of a new pharmaceutical substance related to quinazoline-4(3H)-one under stress conditions was investigated, revealing its resilience to UV radiation, elevated temperatures, and oxidants, but its instability to hydrolysis in alkaline and acidic environments. This study is crucial for understanding the compound's stability, which is vital for its potential pharmaceutical applications (Gendugov et al., 2021).

Corrosion Inhibition

Quinazolin-4(3H)-one derivatives have also been explored for their corrosion inhibition properties, particularly for mild steel in HCl. These derivatives demonstrated effective corrosion inhibition, suggesting their potential application in protecting against corrosion, which is a significant concern in industrial processes (Chen et al., 2021).

将来の方向性

The diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .

特性

IUPAC Name |

[4-(6-chloro-4-phenylquinazolin-2-yl)piperazin-1-yl]-(2-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN4O/c1-18-7-5-6-10-21(18)25(32)30-13-15-31(16-14-30)26-28-23-12-11-20(27)17-22(23)24(29-26)19-8-3-2-4-9-19/h2-12,17H,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHKFVCUVJEICW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(6-Chloro-4-phenyl-quinazolin-2-yl)-piperazin-1-yl]-o-tolyl-methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

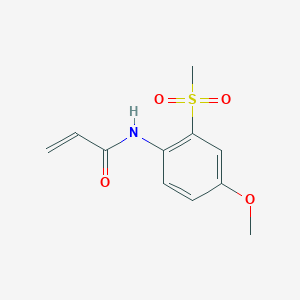

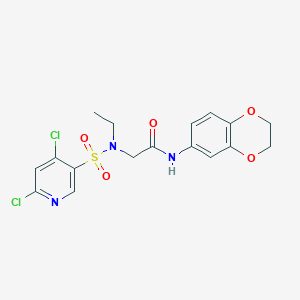

![4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B2586949.png)

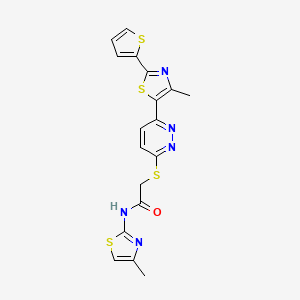

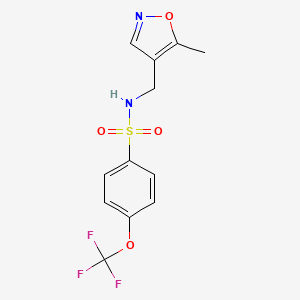

![(Z)-methyl 2-(1-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2586954.png)

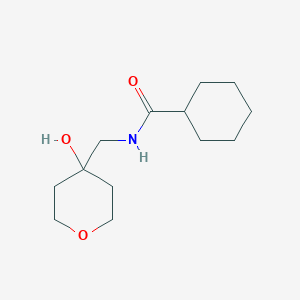

![3-Bromo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B2586957.png)

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2586970.png)

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2586972.png)